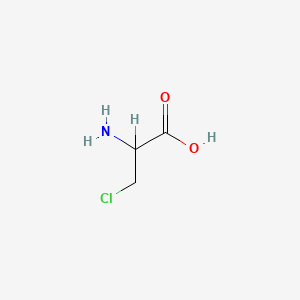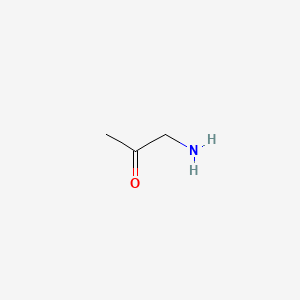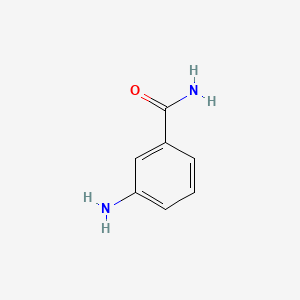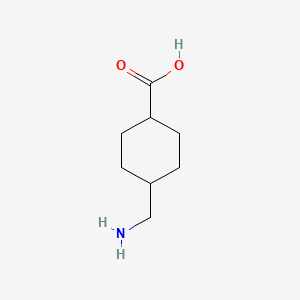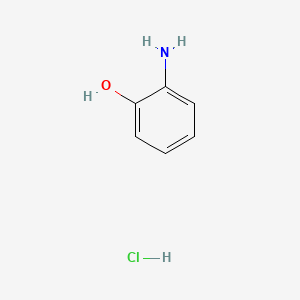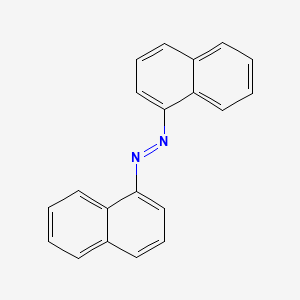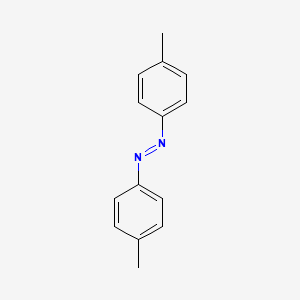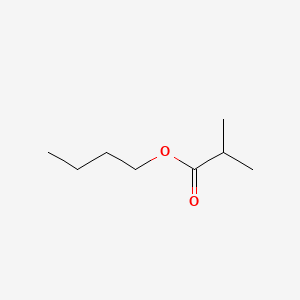
异丁酸丁酯
描述
It is commonly used as a food flavoring agent and is one of the main volatile flavor compounds present in Chardonnay musts . This compound is known for its pleasant fruity aroma, reminiscent of apples and bananas.
科学研究应用
Butyl isobutyrate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving flavor compounds and their effects on sensory perception.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the production of flavors and fragrances, as well as in the formulation of coatings and plasticizers.
作用机制
Target of Action
Butyl isobutyrate, also known as Butyl 2-methylpropanoate or Butyl isobutanoate , is primarily used in the food and fragrance industry . Its primary targets are the olfactory receptors, where it imparts a fruity flavor and aroma .
Mode of Action
As a flavoring agent, butyl isobutyrate interacts with olfactory receptors in the nasal cavity. These receptors, upon activation, send signals to the brain, which interprets these signals as specific smells or tastes. In the case of butyl isobutyrate, this is perceived as a fruity flavor .
Biochemical Pathways
It is known that esters like butyl isobutyrate are typically metabolized in the body through ester hydrolysis, which breaks down the ester into an alcohol and a carboxylic acid
Pharmacokinetics
Given its use in food and fragrances, it can be absorbed through ingestion or inhalation . Once in the body, it is likely metabolized via ester hydrolysis, as mentioned above . The resulting compounds are typically excreted through the urine .
Result of Action
The primary result of butyl isobutyrate’s action is the perception of a fruity flavor or smell . This is due to its interaction with olfactory receptors, which send signals to the brain that are interpreted as specific tastes or smells .
Action Environment
The action of butyl isobutyrate can be influenced by various environmental factors. For instance, its volatility and therefore its perception as a fragrance can be affected by temperature . Furthermore, its stability and efficacy as a flavoring agent can be influenced by the pH and the presence of other food ingredients .
生化分析
Biochemical Properties
Butyl isobutyrate plays a role in various biochemical reactions, particularly in the flavor and fragrance industries. It interacts with enzymes such as lipases, which catalyze the esterification and transesterification reactions involving butyl isobutyrate . These interactions are crucial for the synthesis and modification of esters, impacting the flavor profiles of food and beverages. Additionally, butyl isobutyrate can act as a substrate for esterases, which hydrolyze the ester bond, releasing butanol and isobutyric acid.
Cellular Effects
The effects of butyl isobutyrate on cellular processes are not extensively documented. As an ester, it is likely to influence cell signaling pathways and gene expression indirectly through its metabolites. Butyl isobutyrate may affect cellular metabolism by altering the levels of its hydrolysis products, butanol, and isobutyric acid, which can participate in various metabolic pathways . These changes can impact cellular functions such as energy production and lipid metabolism.
Molecular Mechanism
At the molecular level, butyl isobutyrate exerts its effects primarily through its interactions with enzymes. It can act as a substrate for lipases and esterases, leading to the formation or breakdown of ester bonds These enzymatic reactions can influence the concentration of butyl isobutyrate and its metabolites, thereby affecting cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of butyl isobutyrate are important factors to consider. Over time, butyl isobutyrate can undergo hydrolysis, leading to the formation of butanol and isobutyric acid . These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo are necessary to understand the temporal effects of butyl isobutyrate on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of butyl isobutyrate at different dosages have been studied in animal models to some extent. At low doses, butyl isobutyrate is generally considered safe and non-toxic . At higher doses, it may exhibit toxic effects, including respiratory and skin irritation The threshold for these adverse effects varies depending on the species and the route of administration
Metabolic Pathways
Butyl isobutyrate is involved in metabolic pathways that include its hydrolysis to butanol and isobutyric acid . These metabolites can enter various metabolic pathways, such as the citric acid cycle and fatty acid metabolism . Enzymes like esterases and lipases play a crucial role in the metabolism of butyl isobutyrate, influencing its conversion and utilization within the cell.
Transport and Distribution
The transport and distribution of butyl isobutyrate within cells and tissues are influenced by its physicochemical properties. As a relatively hydrophobic compound, butyl isobutyrate can diffuse across cell membranes and accumulate in lipid-rich environments
Subcellular Localization
Butyl isobutyrate is likely to localize in lipid-rich compartments within the cell, such as the endoplasmic reticulum and lipid droplets Its subcellular localization can affect its activity and function, particularly in processes related to lipid metabolism and storage
准备方法
Synthetic Routes and Reaction Conditions: Butyl isobutyrate can be synthesized through the esterification reaction between butanol and isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
CH3CH2CH2CH2OH+(CH3)2CHCOOH→(CH3)2CHCOOCH2CH2CH2CH3+H2O
Industrial Production Methods: In industrial settings, butyl isobutyrate is produced by passing vapors of butanol and isobutyric acid over a catalyst such as copper oxide and aluminum oxide at elevated temperatures. This method ensures high yield and purity of the ester.
Types of Reactions:
Oxidation: Butyl isobutyrate can undergo oxidation reactions to form butyl isobutyrate oxide.
Hydrolysis: In the presence of water and an acid or base catalyst, butyl isobutyrate can be hydrolyzed back to butanol and isobutyric acid.
Reduction: Reduction of butyl isobutyrate can yield butanol and isobutyric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Oxidation: Butyl isobutyrate oxide.
Hydrolysis: Butanol and isobutyric acid.
Reduction: Butanol and isobutyric acid.
相似化合物的比较
Butyl butyrate: Another ester with a similar fruity aroma but derived from butyric acid.
Isobutyl isobutyrate: Similar structure but with isobutyl group instead of butyl.
Ethyl isobutyrate: Similar ester but with ethyl group instead of butyl.
Uniqueness: Butyl isobutyrate is unique due to its specific combination of butyl and isobutyric acid, giving it a distinct aroma profile and chemical properties that are valuable in flavor and fragrance industries.
属性
IUPAC Name |
butyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCOZYBKYHZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073888 | |
| Record name | Propanoic acid, 2-methyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Solid, colourless liquid/fresh fruity,apple-pineapple odour | |
| Record name | Butyl isobutyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Butyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
156.00 to 158.00 °C. @ 760.00 mm Hg | |
| Record name | Butyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible in alcohol, ether, most fixed oils; insoluble in glycerin, propylene glycol, water, 1 ml in 7 ml 60% alcohol (in ethanol) | |
| Record name | Butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.859-0.864 | |
| Record name | Butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
97-87-0 | |
| Record name | Butyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW9UJ5C0F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Butyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)
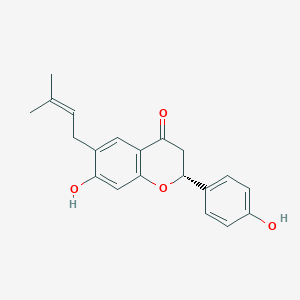
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
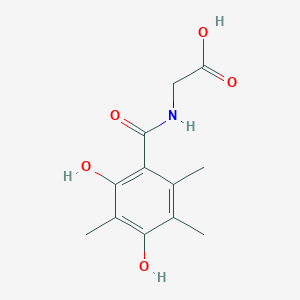
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
